3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 422529-18-8
VCID: VC4637736
InChI: InChI=1S/C22H22ClN3O2S/c1-14-3-2-10-25(12-14)20(27)16-6-9-18-19(11-16)24-22(29)26(21(18)28)13-15-4-7-17(23)8-5-15/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,24,29)
SMILES: CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl
Molecular Formula: C22H22ClN3O2S
Molecular Weight: 427.95

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

CAS No.: 422529-18-8

Cat. No.: VC4637736

Molecular Formula: C22H22ClN3O2S

Molecular Weight: 427.95

* For research use only. Not for human or veterinary use.

3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one - 422529-18-8

Specification

CAS No. 422529-18-8
Molecular Formula C22H22ClN3O2S
Molecular Weight 427.95
IUPAC Name 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C22H22ClN3O2S/c1-14-3-2-10-25(12-14)20(27)16-6-9-18-19(11-16)24-22(29)26(21(18)28)13-15-4-7-17(23)8-5-15/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,24,29)
Standard InChI Key AAPNZGSYXPPZHU-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Introduction

The compound 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic molecule belonging to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound integrates functional groups such as a chlorophenyl moiety, a piperidine derivative, and a sulfanylidene group, which collectively contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multistep organic reactions:

  • Starting with commercially available precursors such as chlorophenyl derivatives and anthranilamides.

  • Cyclization reactions to form the quinazolinone core.

  • Functionalization steps introducing the sulfanylidene and piperidine-carbonyl groups.

These steps often require controlled conditions, including specific solvents (e.g., THF) and reagents like thiocarbonyldiimidazole for sulfanylidene incorporation .

Analytical Characterization

Characterization of the compound is performed using advanced techniques:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR confirm the chemical shifts corresponding to the quinazolinone core, chlorophenyl group, and piperidine ring.

  • Mass Spectrometry:

    • Molecular ion peak confirms the molecular weight.

  • Infrared (IR) Spectroscopy:

    • Key absorptions include C=O stretching (~1700 cm1^{-1}) and C=S stretching (~1200 cm1^{-1}).

These techniques collectively verify the structure and purity of the compound .

Biological Activity

Preliminary studies on quinazolinone derivatives suggest that compounds with similar structures exhibit significant biological activities:

  • Antimicrobial Properties:

    • Activity against bacterial strains due to interactions with microbial enzymes or DNA .

  • Anticancer Potential:

    • Quinazolinone scaffolds are known inhibitors of tyrosine kinases, making them candidates for anticancer therapies .

  • Anti-inflammatory Effects:

    • Reduction in inflammatory markers in in vitro models.

While specific data for this compound are not available, its structural analogs have shown IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7 .

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